molecular formula C5H5NS B2829271 5-vinylthiazole CAS No. 952338-87-3

5-vinylthiazole

Cat. No.: B2829271
CAS No.: 952338-87-3
M. Wt: 111.16
InChI Key: SZMYFESRCUFULU-UHFFFAOYSA-N
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Description

5-vinylthiazole is a heterocyclic organic compound characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is a derivative of thiazole, where an ethenyl group is attached to the fifth carbon atom of the thiazole ring. Thiazoles are known for their aromaticity and diverse biological activities, making them significant in various fields, including medicinal chemistry and industrial applications .

Mechanism of Action

Target of Action

5-Vinylthiazole, also known as Thiazole, 5-ethenyl-, is a sulfur-containing volatile compound . It is found in various species of plants, including Annona (magnoliids, Annonaceae) and Caladium bicolor (monocots, Araceae) . The primary targets of this compound are the olfactory receptors of certain species of beetles, particularly those of the genus Cyclocephala . These beetles are attracted to the scent of this compound, making it a crucial component in the pollination process of these plants .

Mode of Action

The mode of action of this compound involves its interaction with the olfactory receptors of the beetles . The compound emits a unique scent that is highly attractive to both male and female beetles . This scent drives the beetles towards the flowers, facilitating the pollination process .

Biochemical Pathways

The origin of this compound in plants might be associated with the metabolism of thiamine (vitamin B1) . It is hypothesized that the presence of this compound in unrelated lineages of angiosperms is either linked to selective expression of a plesiomorphic biosynthetic pathway or to parallel evolution .

Pharmacokinetics

Given its volatile nature, it is likely that the compound is rapidly absorbed and distributed in the environment .

Result of Action

The result of the action of this compound is the attraction of beetles, which facilitates the pollination process in certain plant species . This attraction is crucial for the reproductive success of these plants .

Action Environment

The action of this compound is influenced by environmental factors. As a volatile compound, it is likely to evaporate easily from all surfaces . Therefore, its action, efficacy, and stability may be affected by factors such as temperature, humidity, and air movement .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-vinylthiazole can be synthesized through several methodsAnother method includes the use of phosphorus pentasulfide and triethylamine to form 5-aryl thiazoles, which can then be functionalized to introduce the ethenyl group .

Industrial Production Methods

Industrial production of thiazole derivatives often involves large-scale synthesis using efficient and eco-friendly methods. For instance, the preparation of 4-methyl-5-formyl-thiazole has been reported to be efficient and environmentally friendly, which can be adapted for the synthesis of 5-ethenyl-thiazole .

Chemical Reactions Analysis

Types of Reactions

5-vinylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution at the C-5 position can yield halogenated thiazoles, while nucleophilic substitution at the C-2 position can produce various substituted thiazoles .

Scientific Research Applications

5-vinylthiazole has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-vinylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-ethenyl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NS/c1-2-5-3-6-4-7-5/h2-4H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMYFESRCUFULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CN=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952338-87-3
Record name 5-ethenyl-1,3-thiazole
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